((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid
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Overview
Description
((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid: is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a dimethyl group, and a methanesulfonic acid group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Methanesulfonic Acid Group: This step involves the sulfonation of the intermediate compound, typically using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure can be explored for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid exerts its effects depends on its application:
Catalysis: It may act by providing a reactive site for the reaction to occur.
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Drug Development: It may interact with specific molecular targets, such as receptors or enzymes, to exert a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Uniqueness
- Bromine Atom : The presence of the bromine atom distinguishes ((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid from other similar compounds.
- Methanesulfonic Acid Group : This functional group adds to the compound’s reactivity and potential applications.
This detailed article provides a comprehensive overview of ((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[221]heptan-7-yl)methanesulfonic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15BrO4S |
---|---|
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m0/s1 |
InChI Key |
MFEDKMBNKNOUPA-WDQPUEAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]1(C)CS(=O)(=O)O)[C@H](C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Origin of Product |
United States |
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